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molecular formula C7H11N3OS B8607057 4-Amino-6-beta-methoxyethylthio-pyrimidine

4-Amino-6-beta-methoxyethylthio-pyrimidine

Cat. No. B8607057
M. Wt: 185.25 g/mol
InChI Key: HKDULBGTGVPBAQ-UHFFFAOYSA-N
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Patent
US04254126

Procedure details

20 g of sodium hydroxide (0.5 mol) are dissolved in 500 ml of ethanol/water at 1:1. 63.5 g of 4-amino-6-mercaptopyrimidine (0.5 mol) are added to the solution and the temperature of the solution is brought to 60° C. 115 g of p-toluene sulphonate of β-methoxyethyl (0.5 mol) are added drop by drop over 30 minutes, maintaining the temperature at 60° C. with a water bath. The addition terminated, the reaction mixture is refluxed for three hours. Then the solvent is evaporated and the residue is recovered with 250 ml of water. The aqueous solution is repeatedly extracted with chloroform (6×100 ml) and the amalgamated extracts are evaporated until dry. The solid residue is crystallised from ethyl acetate plus petroleum ether. 74 g of product are obtained (80% yield) with a melting point of 78°-80° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[C:8]([SH:10])[N:7]=[CH:6][N:5]=1.[C:11]1([CH3:21])C=CC(S([O-])(=O)=O)=CC=1.[CH2:22]([OH:24])C.O>>[NH2:3][C:4]1[CH:9]=[C:8]([S:10][CH2:21][CH2:11][O:24][CH3:22])[N:7]=[CH:6][N:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethanol water
Quantity
500 mL
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
63.5 g
Type
reactant
Smiles
NC1=NC=NC(=C1)S
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 60° C
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
terminated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recovered with 250 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is repeatedly extracted with chloroform (6×100 ml)
CUSTOM
Type
CUSTOM
Details
the amalgamated extracts are evaporated
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
The solid residue is crystallised from ethyl acetate plus petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NC(=C1)SCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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